3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-FLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-Dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate: is a complex organic compound belonging to the dihydropyridine class. This compound is known for its unique structural features, which include a dihydropyridine ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding dihydropyridine intermediate.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-fluorobenzaldehyde under basic conditions to introduce the fluorophenyl group.
Esterification: The final step involves esterification of the carboxylate groups using methanol and a suitable acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3,5-Dimethyl 1-[(3,
Properties
IUPAC Name |
dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO6/c1-29-20-10-5-15(11-21(20)30-2)12-26-13-18(23(27)31-3)22(19(14-26)24(28)32-4)16-6-8-17(25)9-7-16/h5-11,13-14,22H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVRNGFRXNNCNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)F)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.